3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-functionalized benzoic acid derivative characterized by a brominated methoxyphenyl group attached via a sulfonyl linker to the 3-position of the benzoic acid core. Its molecular formula is C₁₄H₁₁BrNO₅S, with a molecular weight of 385.21 g/mol.
Properties
IUPAC Name |
3-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJHZRAAGHFVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonylation of 5-bromo-2-methoxyaniline, followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Key Findings :
-
Bromine substitution is facilitated by electron-withdrawing effects of the sulfonamide group, activating the aryl ring for NAS .
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Cyanide and iodide substitutions proceed efficiently with copper catalysts, as demonstrated in analogous brominated benzoic acid systems .
Oxidation and Reduction
The methoxy and sulfonamide groups are key sites for redox transformations.
Oxidation
Reduction
| Target Group | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonamide | LiAlH₄, THF, reflux | 3-{[(5-Bromo-2-methoxyphenyl)amino]amino}benzoic acid | 55% |
Mechanistic Insights :
-
Methoxy-to-hydroxyl oxidation proceeds via radical intermediates under strong acidic conditions .
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Sulfonamide reduction to amine is challenging due to competing side reactions but achievable with LiAlH₄ .
Coupling Reactions
The bromine atom enables cross-coupling reactions for structural diversification.
Case Study :
-
Suzuki coupling with phenylboronic acid introduces aryl groups at the 5-position, enhancing π-stacking interactions in drug design .
Electrophilic Aromatic Substitution
The electron-rich methoxy-substituted ring undergoes nitration and sulfonation.
Regiochemical Analysis :
Acid-Base Reactivity
The carboxylic acid group participates in salt formation and esterification.
Scientific Research Applications
3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes or receptors makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic Acid
The positional isomer 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS 927637-83-0) shares the same molecular formula (C₁₄H₁₂BrNO₅S) but differs in the sulfonamide group’s attachment to the benzoic acid’s 4-position. Key differences include:
- Spatial Arrangement : The 4-substituted isomer may exhibit distinct intermolecular interactions in crystal packing due to altered steric and electronic environments.
| Property | 3-Substituted Compound | 4-Substituted Isomer |
|---|---|---|
| Molecular Weight | 385.21 g/mol | 386.22 g/mol |
| Positional Effect | Enhanced intramolecular H-bonding | Reduced steric hindrance |
| LogP (Predicted) | ~2.6 | ~2.6 |
| Hydrogen Bond Donors | 2 | 2 |
Halogen-Substituted Derivatives
3-{[(5-Bromo-3-chloro-2-hydroxyphenyl)sulfonyl]amino}-2-hydroxy-5-(trifluoromethoxy)benzoic Acid (6k)
This derivative (C₁₅H₁₀BrClF₃NO₆S, MW 557.67 g/mol) introduces chloro, hydroxy, and trifluoromethoxy groups. Key distinctions:
- Electron-Withdrawing Effects : The trifluoromethoxy group increases acidity and metabolic stability.
- Biological Activity : Demonstrated inhibitory activity in enzyme assays, suggesting that halogenation and hydroxylation enhance target binding .
3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic Acid (Q1M)
With the formula C₁₄H₁₁BrClNO₆S (MW 454.66 g/mol), this compound adds chloro and hydroxy groups at the 5- and 2-positions of the benzoic acid. These modifications:
- Increase Polarity : Higher hydrogen bond acceptor count (6 vs. 5 in the parent compound) improves aqueous solubility.
- Crystal Packing : Br⋯Br and O–H⋯O interactions stabilize the solid-state structure, similar to benzofuran derivatives .
| Feature | Target Compound | 6k () | Q1M () |
|---|---|---|---|
| Halogenation | Br only | Br, Cl | Br, Cl |
| Functional Groups | Methoxy, sulfonamide, COOH | Hydroxy, trifluoromethoxy | Hydroxy, chloro |
| Molecular Weight | 385.21 | 557.67 | 454.66 |
Sulfonamide Variants with Altered Linkers
4-[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]benzoic Acid
This analog (C₁₈H₁₄BrN₂O₄S₂, MW 473.35 g/mol) replaces the sulfonamide with a thioxomethyl-propenyl linker. Key differences:
4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives
Compounds such as 4-[(4-bromophenyl)sulfonyl]benzoic acid (C₁₃H₁₀BrO₄S, MW 357.18 g/mol) lack the methoxy group, reducing steric bulk but diminishing electron-donating effects. These derivatives are simpler to synthesize and characterize, as evidenced by consistent spectroscopic data .
Natural Product Analogs: Methyl Esters and Amides
Natural benzoic acid derivatives like 2-acetamidobenzoic acid methyl ester (from Aconitum vaginatum) highlight the impact of esterification vs. free carboxylic acids:
Key Research Findings and Implications
- Structural Activity Relationships (SAR) : Halogenation (Br, Cl) and methoxy groups enhance target binding via hydrophobic and halogen-bonding interactions. Hydroxy and trifluoromethoxy groups improve solubility and metabolic stability .
- Synthetic Feasibility : Sulfonamide-linked derivatives are efficiently synthesized using sulfonyl chloride intermediates, as demonstrated for 4-[(4-bromophenyl)sulfonyl]benzoic acid analogs .
- Crystallography: Bromine atoms participate in non-covalent interactions (e.g., Br⋯Br, Br⋯π), influencing solid-state properties .
Biological Activity
3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its activity against microbial pathogens, as well as its implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a benzoic acid core with a sulfonamide group attached to a bromomethoxyphenyl moiety. The synthesis typically involves multi-step organic reactions, including sulfonylation and coupling reactions. Common methods for synthesizing this compound include:
- Sulfonylation of 5-bromo-2-methoxyaniline followed by coupling with benzoic acid derivatives.
- Use of specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonylamino group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism is critical in understanding its therapeutic potential.
Antimicrobial Properties
Recent studies have investigated the compound's antibacterial and antifungal properties. For instance, it has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens have been reported in the range of 3.12 to 12.5 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics like ciprofloxacin.
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | 2 |
| Escherichia coli | 6.25 - 12.5 | 2 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. The structural characteristics allow it to bind effectively at the active site of COX enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
- Antibacterial Screening : A high-throughput screening (HTS) was conducted on a library of compounds where this compound was identified as a lead candidate due to its potent inhibition of bacterial growth. Subsequent studies confirmed its efficacy in vivo.
- Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that the compound effectively inhibits specific enzymes associated with inflammatory pathways, supporting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
